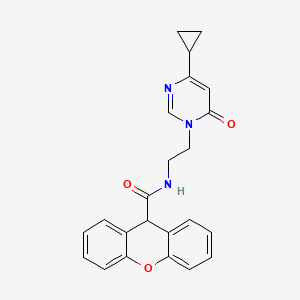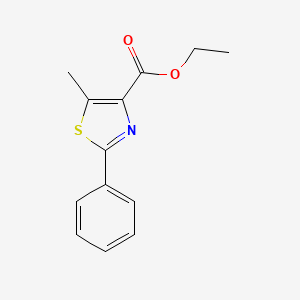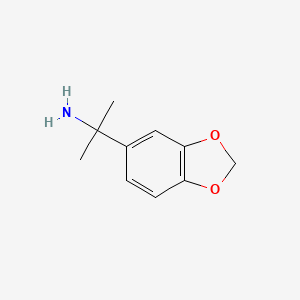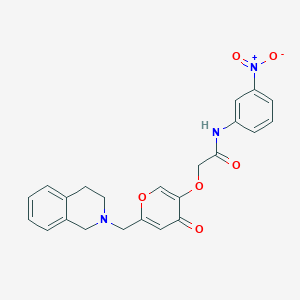
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide, also known as XNT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. XNT is a xanthene derivative that has been synthesized through a multi-step process, which will be discussed in detail below. In
Scientific Research Applications
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of compounds similar to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide have been studied to understand their disposition in the human body. For instance, the compound 1-(8-(2-Chlorophenyl)-9-(4-Chlorophenyl)-9H-Purin-6-yl)-4-(Ethylamino)Piperidine-4-Carboxamide, an orally active antagonist, was studied after administration to healthy human subjects. This research showed the importance of understanding the absorption, metabolism, and elimination pathways, suggesting extensive metabolism and the role of enzymes such as CYP3A4/3A5 in the process (Miao et al., 2012).
DNA-Intercalating Drugs and Cytotoxic Agents
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a DNA-intercalating drug with a dual mode of cytotoxic action, highlights the therapeutic potential of compounds targeting DNA replication and repair processes in cancer treatment. The Phase I study of DACA for treating solid malignancies underlines the importance of understanding drug delivery mechanisms and dose-limiting toxicities to optimize therapeutic outcomes (McCrystal et al., 1999).
Topoisomerase Inhibitors
Compounds like XR 5000, which inhibit topoisomerase I and II, represent another class of therapeutic agents, emphasizing the approach to overcome resistance by targeting essential enzymes in DNA topology and replication. The study on XR 5000 in advanced colorectal cancer patients showcases the challenges and considerations in developing effective cancer therapeutics, including toxicity profiles and therapeutic efficacy (Caponigro et al., 2002).
Metabolite Monitoring in Human Urine
The monitoring of hydroxypyrimidines in human urine after exposure to pirimicarb, an insecticide, illustrates the broader application of studying metabolites for assessing exposure to various chemicals. This research helps in understanding how the body processes and eliminates chemical compounds, providing insights into safety and risk assessment (Hardt et al., 1999).
properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-21-13-18(15-9-10-15)25-14-26(21)12-11-24-23(28)22-16-5-1-3-7-19(16)29-20-8-4-2-6-17(20)22/h1-8,13-15,22H,9-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKNAWXZAJDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2678016.png)


![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678019.png)
![2,5-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2678020.png)
![5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2678022.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2678023.png)
![methyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2678025.png)
![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)



![(1R,5S)-N-(4-ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2678038.png)
